molecular formula C9H7F3OS B1530651 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde CAS No. 1289164-55-1

4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Cat. No. B1530651
CAS RN: 1289164-55-1
M. Wt: 220.21 g/mol
InChI Key: DGATVCIIBDMZAZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethylthio)benzaldehyde is a chemical compound with the molecular formula C8H5F3OS . It is used in the field of chemistry as a reagent . Similarly, 4-(Methylthio)benzaldehyde is a building block for the synthesis of various pharmaceutical and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for “4-(Methylthio)-2-(trifluoromethyl)benzaldehyde” are not available, 4-(Trifluoromethyl)benzaldehyde is a useful reagent in kinetic studies of the asymmetric synthesis of alcohols and of the Wittig reaction .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-(Trifluoromethylthio)benzaldehyde, consists of a benzene ring with a trifluoromethylthio group (-SCF3) and an aldehyde group (-CHO) attached .


Chemical Reactions Analysis

Trifluoromethyl compounds are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-(Trifluoromethylthio)benzaldehyde, include a molecular weight of 206.18 g/mol and a molecular formula of C8H5F3OS .

Scientific Research Applications

Synthesis and Optical Properties of Metal Complexes

  • A study by Barberis and Mikroyannidis (2006) described the synthesis of aluminum and zinc complexes using substituted styryl-8-quinolinol as a chelating ligand, with 4-Methyl(methoxy or chloro)benzaldehyde as a reactant. These complexes exhibited improved thermal stability and solubility in organic solvents. They emitted blue-green light, which is significant for optical applications (Barberis & Mikroyannidis, 2006).

Adsorption of Carbon Dioxide

  • Li, Zhang, and Wang (2016) utilized 4-trifluoromethylbenzaldehyde in the synthesis of microporous polyaminal networks. These networks showed increased surface areas and enhanced CO2 adsorption, which is crucial for environmental applications (Li, Zhang, & Wang, 2016).

Synthesis of Aromatic Esters

  • Research by Ogura, Itō, and Tsughihashi (1979) demonstrated a method for synthesizing aromatic esters from aromatic aldehydes, indicating the potential use of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde in similar synthetic processes (Ogura, Itō, & Tsughihashi, 1979).

Bioproduction of Benzaldehyde

  • Craig and Daugulis (2013) focused on the bioproduction of benzaldehyde, a key flavor compound, using Pichia pastoris. This research opens the possibility of biotechnological applications of similar aldehydes (Craig & Daugulis, 2013).

Asymmetric Synthesis

  • The study by Yamakawa and Noyori (1999) discussed the asymmetric addition of dimethylzinc to benzaldehyde catalyzed by specific compounds, highlighting potential synthetic applications in asymmetric synthesis (Yamakawa & Noyori, 1999).

Electrosynthesis

  • Doherty and Brooks (2004) reported the electrochemical reduction of benzaldehyde, which could have implications for similar compounds in electrosynthesis processes (Doherty & Brooks, 2004).

Linkers for Solid Phase Organic Synthesis

  • Research by Swayze (1997) on the use of benzaldehyde derivatives as linkers for solid phase organic synthesis could imply potential uses of 4-(Methylthio)-2-(trifluoromethyl)benzaldehyde in this area (Swayze, 1997).

Safety and Hazards

4-(Trifluoromethylthio)benzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research on this compound could involve exploring its potential uses in pharmaceuticals and other biologically active compounds, given its structural similarity to other active compounds .

properties

IUPAC Name

4-methylsulfanyl-2-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-7-3-2-6(5-13)8(4-7)9(10,11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGATVCIIBDMZAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a DMF solution (5 mL) containing 935.3 mg (4.87 mmol) of 4-fluoro-2-(trifluoromethyl)benzaldehyde was added sodium thiomethoxide (414.2 mg, 5.84 mmol). The mixture was stirred at 90° C. for 2 h, partitioned between EtOAc and water. The EtOAc extracts were washed with brine, dried over Na2SO4 and evaporated to afford desired product.
Quantity
414.2 mg
Type
reactant
Reaction Step One
Quantity
935.3 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Methylthio)-2-(trifluoromethyl)benzaldehyde
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4-(Methylthio)-2-(trifluoromethyl)benzaldehyde

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